molecular formula C10H12F2N2O2 B1402357 Ethyl 5-aminomethyl-2-difluoromethylnicotinate CAS No. 1415206-83-5

Ethyl 5-aminomethyl-2-difluoromethylnicotinate

Cat. No.: B1402357
CAS No.: 1415206-83-5
M. Wt: 230.21 g/mol
InChI Key: LKGNXKNZWHTLAV-UHFFFAOYSA-N
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Description

Ethyl 5-aminomethyl-2-difluoromethylnicotinate is a nicotinic acid derivative featuring an ethyl ester group, a 5-aminomethyl substituent, and a 2-difluoromethyl moiety. Such structural features are common in pharmaceutical intermediates, particularly in kinase inhibitors or antiviral agents.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2/c1-2-16-10(15)7-3-6(4-13)5-14-8(7)9(11)12/h3,5,9H,2,4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNXKNZWHTLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminomethyl-2-difluoromethylnicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromomethyl-2-difluoromethylnicotinate with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminomethyl-2-difluoromethylnicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 5-aminomethyl-2-difluoromethylnicotinate has shown promise as a lead compound in drug discovery, particularly for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including Sarcoma 180 and L1210 cells. This suggests its potential as an anticancer agent, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineActivity TypeReference
Sarcoma 180Cytotoxicity
L1210Cytotoxicity
Various TumorsAnticancer Effects

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases. This protective mechanism may involve the modulation of inflammatory pathways and the reduction of oxidative damage in neuronal tissues .

Table 2: Neuroprotective Properties

MechanismEffectReference
Oxidative Stress ReductionProtects Neuronal Cells
Inflammation ModulationReduces Neuroinflammation

Inflammatory and Autoimmune Disorders

The compound's potential extends to inflammatory and autoimmune conditions. Research suggests that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, making it a candidate for treating diseases such as rheumatoid arthritis and multiple sclerosis . The modulation of immune responses through such compounds can provide new avenues for therapeutic interventions.

Table 3: Potential Applications in Inflammatory Disorders

DisorderPotential ApplicationReference
Rheumatoid ArthritisEnzyme Inhibition
Multiple SclerosisImmune Modulation

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in animal models, suggesting its potential for further development as an anticancer drug .
  • Neuroprotection : Experimental models have shown that treatment with this compound leads to improved outcomes in models of neurodegeneration, indicating its role in protecting against cognitive decline associated with oxidative stress.

Mechanism of Action

The mechanism of action of Ethyl 5-aminomethyl-2-difluoromethylnicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares Ethyl 5-aminomethyl-2-difluoromethylnicotinate with its closest analogs identified in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups CAS No. Reference
This compound (Target) 5-aminomethyl, 2-difluoromethyl C₁₀H₁₁F₂N₂O₂ (inferred) ~229.2 (inferred) Ethyl ester, difluoromethyl, aminomethyl N/A N/A
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate 5-aminocarbonothioyl, 6-methyl, 2-CF₃ C₁₁H₁₁F₃N₂O₂S 292.28 Ethyl ester, trifluoromethyl, thioamide 651292-55-6
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate 5-cyano, 6-methyl, 2-CF₃ C₁₁H₉F₃N₂O₂ (inferred) ~274.2 (inferred) Ethyl ester, trifluoromethyl, cyano 445-71-6
Methyl 2-amino-5-(trifluoromethyl)nicotinate 2-amino, 5-CF₃ C₇H₅F₃N₂O₂ 206.12 Methyl ester, trifluoromethyl, amino 944900-39-4
Ethyl 2-amino-5-fluoronicotinate 2-amino, 5-F C₈H₉FN₂O₂ 184.17 Ethyl ester, fluoro, amino 1806511-07-8
Key Observations:

Fluorine substitution at position 5 (as in ) enhances polarity and may improve aqueous solubility compared to bulkier CF₃ groups .

Amino vs. Cyano/Thioamide Groups: The aminomethyl group in the target compound offers hydrogen-bonding capacity, contrasting with the cyano () or thioamide () groups, which prioritize hydrophobic interactions or metal coordination .

Ester Groups :

  • Ethyl esters (target compound, –6, 8) generally exhibit higher lipophilicity than methyl esters (), influencing membrane permeability and metabolic cleavage rates .

Physicochemical and Stability Considerations

  • The aminomethyl group may slightly enhance water solubility via protonation at physiological pH .
  • Stability : Fluorinated nicotinates are generally stable under inert storage conditions. Analogs like 5-乙酰基DMT (fumarate) () require storage at -20°C to prevent hydrolysis, suggesting similar precautions for the target compound .

Biological Activity

Ethyl 5-aminomethyl-2-difluoromethylnicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant synthesis methods, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound is a derivative of nicotinic acid, characterized by the presence of an aminomethyl group and two fluorine atoms on the methylene carbon. The synthesis typically involves:

  • Starting Materials : Nicotinic acid derivatives.
  • Reagents : Aminomethylation agents and difluoromethylating agents.
  • Methods : Various synthetic routes have been explored, including nucleophilic substitution and condensation reactions to achieve the desired structure.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of protein arginine methyltransferases (PRMTs), which play critical roles in gene expression regulation and cellular signaling .
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against certain viruses, potentially through interference with viral replication mechanisms .

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that related derivatives exhibit cytotoxic effects on murine Sarcoma 180 and L1210 cells, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Some studies have explored the neuroprotective properties of nicotinic acid derivatives, indicating that they may help in protecting neuronal cells from oxidative stress and apoptosis .
  • Inflammatory Response Modulation : There is evidence that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits PRMTs involved in gene regulation
Antiviral ActivityPotential inhibition of viral replication
Anticancer EffectsCytotoxicity against Sarcoma 180 and L1210 cells
NeuroprotectionProtects neuronal cells from oxidative stress
Inflammation ModulationModulates inflammatory responses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-aminomethyl-2-difluoromethylnicotinate
Reactant of Route 2
Ethyl 5-aminomethyl-2-difluoromethylnicotinate

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